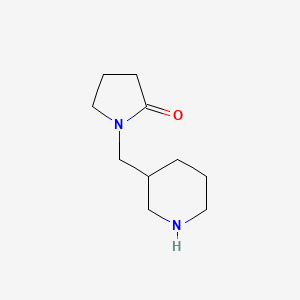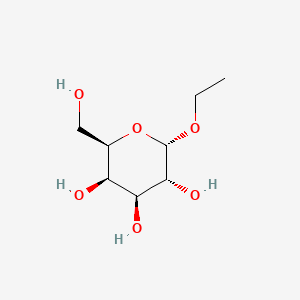
Eleutheroside C
Overview
Description
Mechanism of Action
Target of Action
Eleutheroside C interacts with several targets, including heat shock protein 90 α family class A member 1 (HSP90AA1) , signal transducer and activator of transcription 3 (STAT3) , vascular endothelial growth factor A (VEGFA) , and matrix metalloproteinase 9 (MMP9) . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, angiogenesis, and tissue remodeling .
Mode of Action
This compound interacts with its targets to bring about changes in cellular processes. For instance, it has been shown to stimulate peripheral opioid receptors, resulting in a decrease of plasma glucose in insulin-dependent diabetic rats . It also exerts antifatigue effects by lowering plasma triglycerides, lactate dehydrogenase, and blood urea nitrogen, suggesting a decrease in muscle damage from intense physical exertion .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to regulate tyrosine metabolism, the oxidation of long-chain saturated fatty acid mitochondria, fatty acid metabolism, methionine metabolism, and sphingolipids metabolism . These pathways are crucial for energy production, lipid metabolism, and cellular signaling .
Pharmacokinetics
Given its liposoluble nature , it is likely to have good bioavailability and can be readily absorbed and distributed in the body
Result of Action
The interaction of this compound with its targets and its influence on various biochemical pathways result in several molecular and cellular effects. These include improved stamina by enabling skeletal muscle to better use lipids and spare glycogen, thereby reducing lactic acid buildup and increasing oxygen saturation and blood glucose and free fatty acid availability in situations of heavy exertion . This leads to improved lipid utilization and boosted cardiovascular metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant’s growth conditions can affect the concentration of this compound in the roots and stems . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and light exposure.
Biochemical Analysis
Biochemical Properties
Eleutheroside C plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with dirigent proteins, which are involved in the stereospecific coupling of coniferyl alcohol units to form lignans . Additionally, this compound can modulate the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione reductase, thereby enhancing the cellular antioxidant defense mechanisms .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can enhance the mitochondrial membrane potential and reduce the levels of reactive oxygen species in cells, thereby protecting them from oxidative stress-induced apoptosis . Furthermore, this compound can upregulate the expression of genes involved in antioxidant defense, such as Nrf2 and NQO1 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by activating transcription factors such as Nrf2, which in turn upregulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, this compound has been found to be stable at optimal temperatures, but its activity can decrease at higher or lower temperatures . Long-term exposure to this compound has been shown to enhance the antioxidant capacity of cells and reduce oxidative stress-induced damage .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects on various physiological parameters. For instance, higher doses of this compound have been shown to significantly reduce myocardial infarction volume in animal models of heart disease . At very high doses, this compound may exhibit toxic effects, such as hepatotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound has been shown to modulate the activity of enzymes involved in the metabolism of fatty acids, such as carnitine palmitoyltransferase . Additionally, this compound can influence the levels of metabolites involved in antioxidant defense, such as glutathione .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by glucose transporters . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in the mitochondria, where it enhances mitochondrial function and reduces oxidative stress . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications, such as phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eleutherosides, including Eleutheroside C, involves the conversion of precursor compounds through a series of enzymatic reactions. For instance, ferulic acid is converted into 5-hydroxyferulic acid, then into sinapic acid, sinapoyl Co-A, and sinapaldehyde via a series of reduction reactions . These reactions typically require specific enzymes and cofactors to proceed efficiently.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Organogenic cultures of Eleutherococcus species have been induced for the production of eleutherosides . Bioreactor cultures have been established, and various parameters influencing the accumulation of biomass and secondary metabolites have been thoroughly investigated . Pilot-scale cultures have also been accomplished for the large-scale production of somatic embryos containing abundant amounts of eleutherosides .
Chemical Reactions Analysis
Types of Reactions: Eleutheroside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific pH levels, temperatures, and the presence of catalysts to ensure optimal reaction rates and yields.
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction. For instance, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity.
Scientific Research Applications
Eleutheroside C has a wide range of scientific research applications. In chemistry, it is studied for its potential as a precursor for synthesizing other bioactive compounds. In biology and medicine, this compound is investigated for its adaptogenic properties, which help the body resist stress, and its potential antidiabetic and anticancer effects . Additionally, it is used in the development of dietary supplements and herbal preparations aimed at improving overall health and well-being .
Comparison with Similar Compounds
. These compounds share similar structural features and bioactivities but differ in their specific functional groups and glycosidic linkages. Eleutheroside C is unique in its specific glycosidic linkage and the presence of certain functional groups that contribute to its distinct bioactivity .
List of Similar Compounds:- Eleutheroside B (syringin)
- Eleutheroside E (syringaresinol-di-O-β-D-glucoside)
- Eleutheroside A (saponin and sterol glycoside)
- Eleutheroside D (phenylpropanoid glycoside)
- Eleutheroside F (lignan glycoside)
These compounds, while similar in their overall structure and bioactivity, each possess unique features that contribute to their specific effects and applications .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFTYLVLQZQNH-HNEXDWKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Record name | Eleutheroside C | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879263 | |
| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18997-88-1 | |
| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Eleutheroside C contribute to the therapeutic effects of ASH on MDD?
A1: While the exact mechanisms are still under investigation, research suggests that this compound, alongside other bioactive compounds in ASH, may exert its effects through multiple pathways. Network pharmacology analysis combined with hepatic metabolomics data indicates that ASH influences the metabolism of excitatory amino acids like glycine, serine, and threonine, as well as carbohydrate metabolism. [] This is further supported by the strong binding affinity observed between this compound and enzymes like DAO (D-amino-acid oxidase), MAOA (Monoamine oxidase A), and MAOB (Monoamine oxidase B), which play crucial roles in neurotransmitter regulation. [] This suggests that this compound might contribute to the antidepressant effects of ASH by modulating neurotransmitter levels and influencing energy metabolism in the brain.
Q2: Can you elaborate on the specific targets of this compound and their downstream effects?
A2: Research using molecular docking techniques demonstrates that this compound exhibits strong binding affinity to several key enzymes involved in neurotransmitter metabolism and energy regulation. [] These targets include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)
![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)
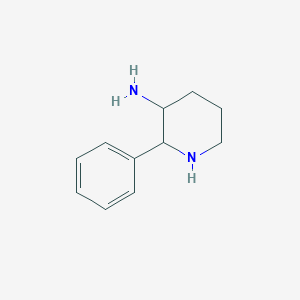
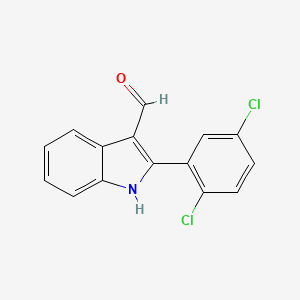
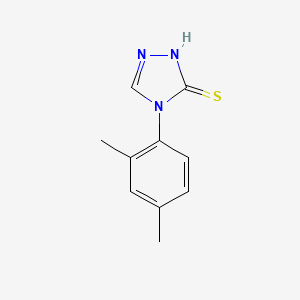
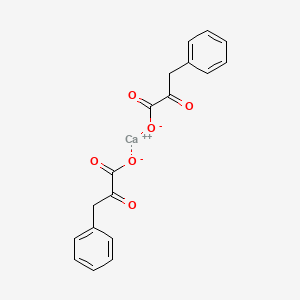
![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)
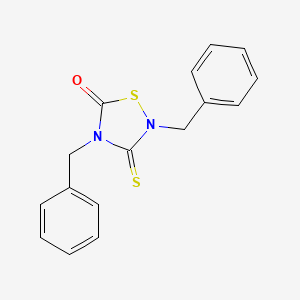

![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)
